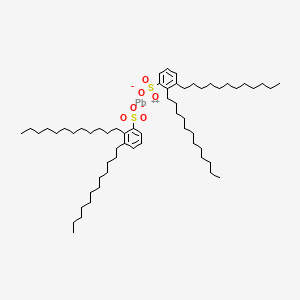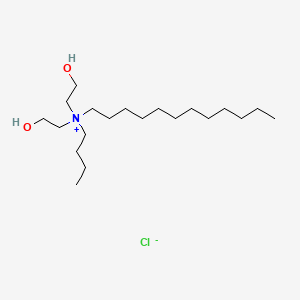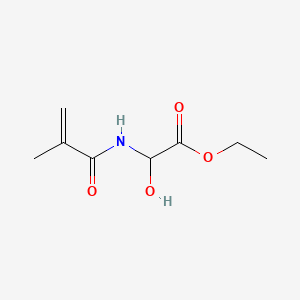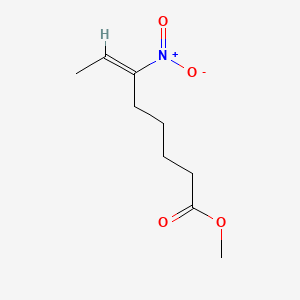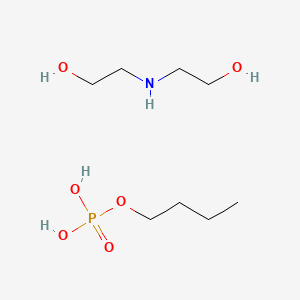
Einecs 284-937-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with butanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. In industrial applications, it can function as a catalyst, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol]
- Phosphoric acid, methyl ester, compound with 2,2’-iminobis[ethanol]
Uniqueness
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
84989-46-8 |
|---|---|
Fórmula molecular |
C8H22NO6P |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
butyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H11O4P/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H2,5,6,7) |
Clave InChI |
DGLMICMHMURTBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


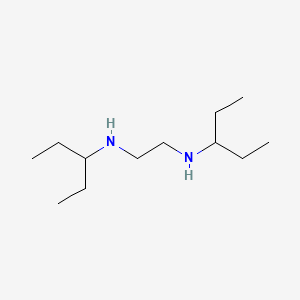

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
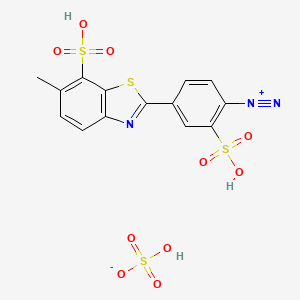
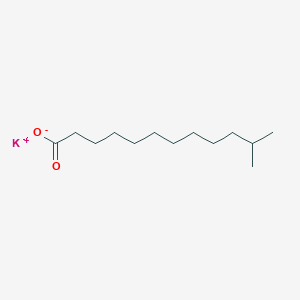
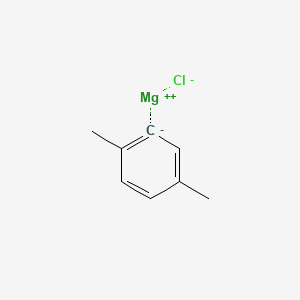

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

